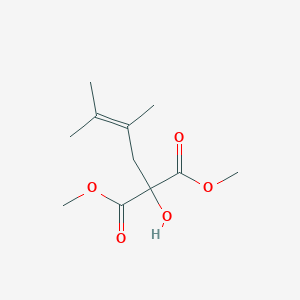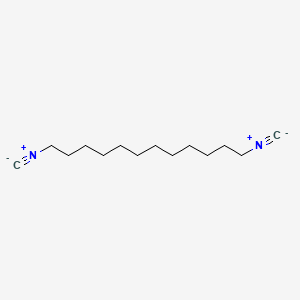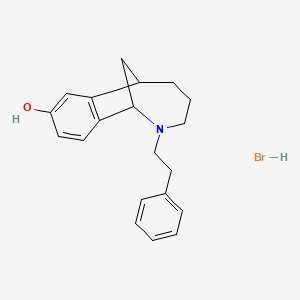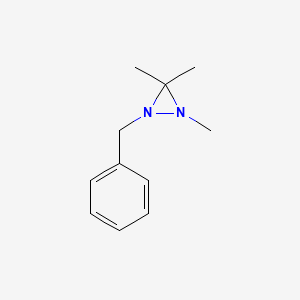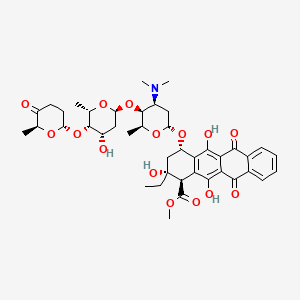![molecular formula C11H12N2O2 B14432384 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol CAS No. 80199-98-0](/img/structure/B14432384.png)
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is a compound that features a pyrazole ring attached to an ethoxy group, which is further connected to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenol with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group on the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .
Comparaison Avec Des Composés Similaires
- 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid
- 1-(1H-Pyrazol-4-yl)ethanone
- 3-Methoxycarbonyl-5-nitrophenylboronic acid
Comparison: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is unique due to its specific combination of a pyrazole ring and a phenol group connected via an ethoxy linker. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
80199-98-0 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-(2-pyrazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
Clé InChI |
VZFALDFYBPTZGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


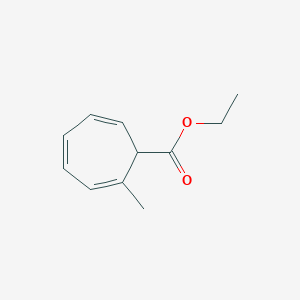
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)

![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

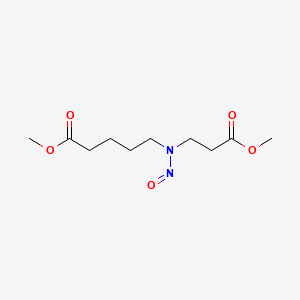
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
